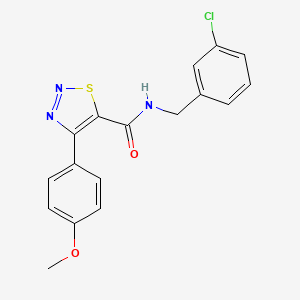

N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC11282837

Molecular Formula: C17H14ClN3O2S

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClN3O2S |

|---|---|

| Molecular Weight | 359.8 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H14ClN3O2S/c1-23-14-7-5-12(6-8-14)15-16(24-21-20-15)17(22)19-10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,19,22) |

| Standard InChI Key | AFFPEGZPLALABD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 3-chlorobenzyl chain. Key features include:

-

Aromatic Systems: The 4-methoxyphenyl and 3-chlorobenzyl groups contribute to lipophilicity, enhancing membrane permeability.

-

Thiadiazole Core: The sulfur and nitrogen-rich heterocycle enables hydrogen bonding and dipole interactions, critical for biological activity .

-

Chlorine Substituent: The meta-chloro group on the benzyl ring may influence steric and electronic properties, potentially modulating receptor binding .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 359.8 g/mol | |

| logP | Estimated ~3.9 (analog-based) | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 1 | |

| Polar Surface Area | ~53 Ų (analog-based) |

The SMILES notation (COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl) and InChIKey (AFFPEGZPLALABD-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While explicit synthesis data for this compound is unavailable, established methods for 1,2,3-thiadiazoles suggest a multi-step approach:

-

Cyclization: Reacting a thiosemicarbazide intermediate with a chlorinating agent (e.g., ) to form the thiadiazole ring .

-

Substitution: Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.

-

Amidation: Coupling the 5-carboxylic acid derivative with 3-chlorobenzylamine using carbodiimide reagents.

Challenges include optimizing yields for the meta-chlorinated benzyl group, which may require tailored catalysts or protecting strategies.

Structure-Activity Relationships (SAR)

-

Lipophilicity: The methoxy group increases logP (~3.9), enhancing bioavailability but risking hepatotoxicity .

-

Halogen Effects: Meta-chloro substitution on the benzyl ring may improve target affinity compared to para-chloro analogs .

-

Hydrogen Bonding: The carboxamide moiety’s polar surface area (53 Ų) balances solubility and membrane permeability .

Future Research Directions

-

Synthesis Optimization: Develop regioselective methods for introducing the 3-chlorobenzyl group.

-

In Vitro Screening: Evaluate GABA receptor binding and cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

-

Molecular Docking: Model interactions with NMDA receptors or topoisomerase II using the InChIKey (AFFPEGZPLALABD-UHFFFAOYSA-N) .

-

Toxicology Profiles: Assess acute toxicity (LD₅₀) in rodent models to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume